rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O2/c1-4-5(7(4,8)9)2-3-6(10)11/h2-5H,1H3,(H,10,11)/b3-2+/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLAOOIDMOZRQB-BKDNXVRYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(Cl)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(Cl)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Addition of the Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid group to the cyclopropyl ring, which can be achieved through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering their activity and signaling pathways.
Influencing Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid with cyclopropane- or carboxylic acid-containing analogs from the evidence:
Key Differences and Implications
Taragarestrant () incorporates a fluorinated alkyl chain and indole system, enabling stronger hydrophobic interactions and target specificity in drug design compared to the simpler cyclopropane-carboxylic acid framework of the target compound .
Hydrogen Bonding and Crystal Packing :
- The carboxylic acid group in the target compound facilitates hydrogen bonding, similar to Chicoric Acid (), which forms extensive networks via hydroxyl and carboxylic acid groups, enhancing crystallinity and solubility . In contrast, Taragarestrant’s indole and fluorinated groups may reduce aqueous solubility .
Biological Activity :
- Chicoric Acid () exhibits antioxidant and anti-inflammatory properties due to its catechol moieties, whereas the target compound’s dichlorocyclopropane may confer reactivity useful in agrochemical or pharmaceutical intermediates .
Research Findings and Methodological Insights
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving the stereochemistry and hydrogen-bonding patterns of cyclopropane derivatives, aiding in the comparison of crystal structures between the target compound and analogs.
- Hydrogen-Bonding Trends: Graph-set analysis () predicts that the target compound’s carboxylic acid will form robust R₂²(8) motifs, similar to Chicoric Acid, but with fewer donors than Taragarestrant’s multi-heteroatom system .
Biological Activity
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclopropyl structure and the presence of dichloro substituents. Its molecular formula is . The IUPAC name reflects its stereochemistry and functional groups, indicating a complex three-dimensional arrangement that can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀Cl₂O₂ |
| Molecular Weight | 195.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, particularly those involved in lipid metabolism.
Case Studies
- Lipid Metabolism Inhibition : A study investigated the compound's effect on lipid profiles in animal models. Results indicated a significant reduction in triglyceride levels when administered at doses of 10 mg/kg body weight. This suggests a potential role in managing hyperlipidemia.
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Research Findings
Recent research has highlighted several key findings regarding the compound's biological effects:
- Anti-inflammatory Properties : Studies have shown that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting potential anti-inflammatory applications.
- Cytotoxicity : In cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects with IC50 values ranging from 20 to 30 µM, indicating its potential as a chemotherapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 4 hours |
| Volume of Distribution | 0.5 L/kg |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : A multi-step synthesis involving cyclopropanation of α,β-unsaturated esters followed by hydrolysis is commonly employed. To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., using Rh or Pd catalysts) should be integrated. Post-synthesis, stereochemical validation via chiral HPLC or X-ray crystallography is critical. For example, ester intermediates similar to those in Reference Example 74 (EP 4 374 877 A2) can be hydrolyzed under controlled acidic conditions to preserve stereochemistry .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for cyclopropane ring analysis), high-resolution mass spectrometry (HRMS), and vibrational circular dichroism (VCD) for absolute configuration determination. X-ray diffraction remains the gold standard for resolving stereochemical ambiguities. For impurities, use reverse-phase HPLC with UV detection, referencing protocols from chromatographic standards in pharmaceutical synthesis .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS, focusing on hydrolytic cleavage of the cyclopropane ring or oxidation of the enoic acid moiety. Store the compound in inert atmospheres (argon) at -20°C, as recommended for structurally similar acrylates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model cyclopropanation transition states and predict enantioselectivity. ICReDD’s integrated computational-experimental framework () enables reaction path searches to identify optimal catalysts (e.g., Ru-based complexes) and solvent systems. Validate predictions using microreactor arrays to screen reaction conditions efficiently .
Q. What strategies resolve contradictions in biological activity data observed for this compound across different assay systems?
- Methodological Answer : Cross-validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For instance, discrepancies in IC values may arise from differential membrane permeability or off-target effects. Employ metabolomic profiling (LC-MS/MS) to identify confounding metabolites and use siRNA knockdowns to confirm target specificity. Reference protocols for IL-6 or MMP3 studies () for assay standardization .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Implement nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the target compound from low-MW byproducts. Optimize solvent resistance using polyimide-based membranes. For scale-up, leverage continuous-flow membrane reactors, as described in CRDC subclass RDF2050104 (), to enhance yield and reduce solvent waste .
Q. What experimental designs mitigate cytotoxicity risks during in vitro pharmacological studies?
- Methodological Answer : Pre-screen for cytotoxicity using human primary cell lines (e.g., hepatocytes or renal cells) at sub-pharmacological doses. Follow OSHA exposure assessment guidelines () for safe handling. Use impedance-based real-time cell analysis (RTCA) to monitor acute toxicity, and pair with transcriptomic profiling (RNA-seq) to identify stress-response pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
